2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
CAS No.: 1240572-03-5
Cat. No.: VC11694768
Molecular Formula: C11H8N4O5
Molecular Weight: 276.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240572-03-5 |
|---|---|
| Molecular Formula | C11H8N4O5 |
| Molecular Weight | 276.20 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)-2-(4-nitropyrazol-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H8N4O5/c16-11(7-13-6-10(5-12-13)15(19)20)8-2-1-3-9(4-8)14(17)18/h1-6H,7H2 |
| Standard InChI Key | GHWSXHAISAELDO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of nitro-substituted pyrazoles and phenyl derivatives. This compound is of interest due to its potential applications in medicinal chemistry, material science, and as a precursor in various organic synthesis pathways. Its dual nitro groups on the pyrazole and phenyl rings contribute to its reactivity and make it a candidate for further functionalization.
Synthesis
The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions:
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Formation of Pyrazole Core: The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or their equivalents.
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Functionalization with Nitro Groups: Nitration reactions are performed under controlled conditions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
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Coupling with Ketone Group: The final step involves coupling the nitro-functionalized pyrazole with a nitrophenyl derivative through electrophilic substitution or similar methodologies.
Analytical Characterization
The structure and purity of the compound are confirmed using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR spectra reveal chemical shifts corresponding to aromatic protons, nitro groups, and the ketone group.
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Infrared Spectroscopy (IR):
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Characteristic peaks include strong absorption bands for nitro groups (~1500–1350 cm) and the ketone group (~1700 cm).
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Mass Spectrometry (MS):
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The molecular ion peak at confirms the molecular weight.
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X-ray Crystallography (if applicable):
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Provides detailed information on bond lengths, angles, and crystal packing.
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Applications
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Medicinal Chemistry:
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Nitro-substituted pyrazoles are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents due to their ability to interact with biological targets.
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Material Science:
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The compound’s electronic properties make it a candidate for use in energetic materials or as intermediates in dye synthesis.
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Synthetic Precursor:
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The presence of reactive nitro groups allows for further chemical modifications, enabling the synthesis of more complex molecules.
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Safety Considerations
Nitro compounds are often associated with risks such as flammability and toxicity. Proper handling procedures include:
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Avoiding exposure to heat or open flames due to potential decomposition.
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Using personal protective equipment (PPE) to minimize contact with skin or inhalation of dust.
Research Outlook
Further studies on this compound could explore:
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Biological Activity: Screening for pharmacological properties against specific diseases.
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Reactivity Studies: Investigating its behavior in various chemical environments.
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Material Applications: Developing novel materials based on its structural framework.
This article provides an overview of the compound’s structure, properties, synthesis, and potential applications, offering a foundation for researchers interested in exploring its scientific and industrial relevance.
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